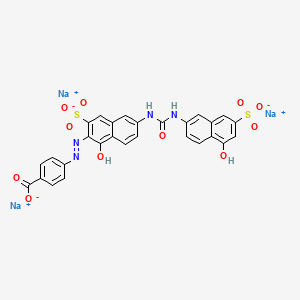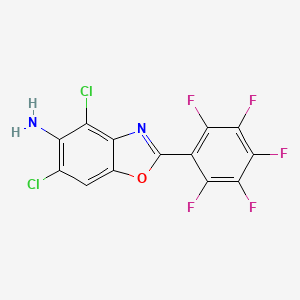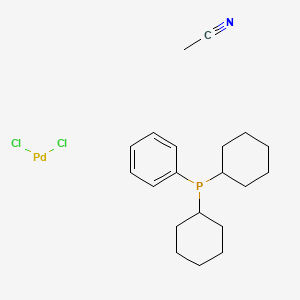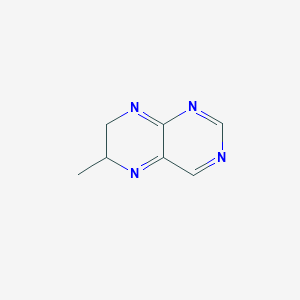
6-Methyl-6,7-dihydropteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-6,7-dihydropteridine is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes. Pteridines are known for their involvement in the biosynthesis of folate and biopterin, which are essential cofactors in numerous enzymatic reactions. The methylation at the 6th position of the pteridine ring introduces unique chemical properties that make this compound an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6,7-dihydropteridine typically involves the reduction of 6-methylpteridine. One common method is the catalytic hydrogenation of 6-methylpteridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6,7-dihydropteridine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methylpteridine.
Reduction: Further reduction can lead to the formation of tetrahydropteridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions at the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: 6-Methylpteridine.
Reduction: Tetrahydropteridine derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
6-Methyl-6,7-dihydropteridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzymatic reactions involving pteridine cofactors.
Medicine: Investigated for potential therapeutic applications, particularly in the modulation of enzymatic pathways related to folate and biopterin metabolism.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-6,7-dihydropteridine involves its interaction with specific enzymes and cofactors. It can act as a substrate or inhibitor in enzymatic reactions, particularly those involving pteridine-dependent enzymes. The compound’s effects are mediated through its ability to modulate the activity of these enzymes, influencing various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydropteridine: Lacks the methyl group at the 6th position.
Tetrahydropteridine: Fully reduced form with additional hydrogen atoms.
6-Methylpteridine: Oxidized form without the dihydro reduction.
Uniqueness
6-Methyl-6,7-dihydropteridine is unique due to the presence of the methyl group at the 6th position, which alters its chemical reactivity and biological activity compared to its non-methylated counterparts. This modification can influence its interaction with enzymes and other molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
71023-89-7 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
6-methyl-6,7-dihydropteridine |
InChI |
InChI=1S/C7H8N4/c1-5-2-9-7-6(11-5)3-8-4-10-7/h3-5H,2H2,1H3 |
InChI Key |
JVGSILLIKPXOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C2C(=N1)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
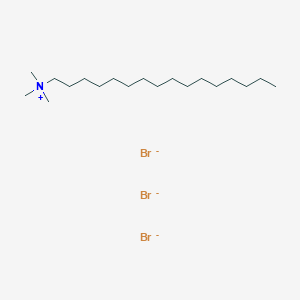
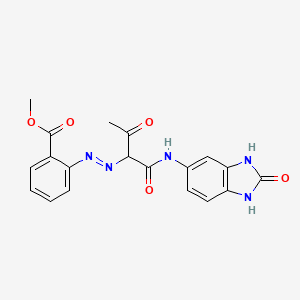
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)

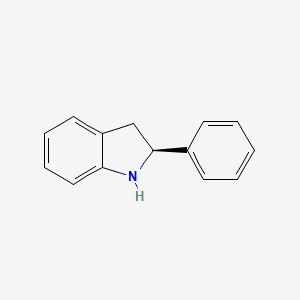
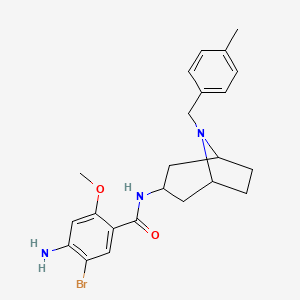

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
